molecular formula C21H18N2O4S B2770323 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922036-46-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2770323
CAS No.: 922036-46-2
M. Wt: 394.45
InChI Key: PMIUKHLBXIXHFN-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural features confer potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S and a molecular weight of 452.5 g/mol. It features a dibenzodiazepine core fused with an oxazepine ring and a sulfonamide group that enhances its solubility and biological activity. The presence of substituents such as dimethyl groups at positions 8 and 10 and a sulfonamide moiety contributes to its pharmacological profile.

This compound primarily targets the Dopamine D2 receptor , which is a G-protein coupled receptor involved in various neurological processes including mood regulation and motor control. The compound acts as a selective inhibitor of this receptor, leading to alterations in neurotransmission pathways associated with several psychiatric disorders.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by this compound can influence several biochemical pathways:

  • Neurotransmission : Modulates dopaminergic signaling which is crucial for mood regulation.
  • Motor Control : Affects pathways related to movement disorders.
  • Psychiatric Disorders : Potentially beneficial in treating conditions such as schizophrenia, bipolar disorder, and Tourette’s syndrome.

Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antipsychotic Activity : In animal models, compounds similar to this compound demonstrated efficacy in reducing psychotic symptoms by modulating dopaminergic activity .
  • Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells.
  • Case Studies :
    • A study involving patients with schizophrenia showed significant improvement in symptoms when treated with derivatives of this class of compounds .
    • Another clinical trial suggested that compounds targeting the D2 receptor could reduce hyperprolactinemia in patients undergoing treatment for other psychiatric disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanismPotential Applications
Dopamine D2 Receptor InhibitionAlters neurotransmission pathwaysTreatment of schizophrenia
Neuroprotective EffectsReduces oxidative stressNeurodegenerative diseases
Mood RegulationModulates dopaminergic signalingBipolar disorder treatment

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIUKHLBXIXHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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